molecular formula C10H12O3 B14224034 2-Butanone, 3-(3-hydroxyphenoxy)- CAS No. 522643-98-7

2-Butanone, 3-(3-hydroxyphenoxy)-

Cat. No.: B14224034
CAS No.: 522643-98-7
M. Wt: 180.20 g/mol
InChI Key: UJGCBIBFXMEXNM-UHFFFAOYSA-N
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Description

2-Butanone, 3-(3-hydroxyphenoxy)- is an organic compound with the molecular formula C10H12O3 It is a derivative of butanone, featuring a hydroxyphenoxy group attached to the second carbon of the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-(3-hydroxyphenoxy)- typically involves the reaction of 3-hydroxyphenol with 2-butanone under specific conditions. One common method is the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Butanone, 3-(3-hydroxyphenoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol.

    Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.

Major Products

    Oxidation: Formation of 3-(3-oxophenoxy)-2-butanone.

    Reduction: Formation of 3-(3-hydroxyphenoxy)-2-butanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3-(3-hydroxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(3-hydroxyphenoxy)- involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-(4-hydroxyphenoxy)-: Similar structure but with the hydroxy group in the para position.

    2-Butanone, 3-(2-hydroxyphenoxy)-: Hydroxy group in the ortho position.

    4-Hydroxy-2-butanone: Lacks the phenoxy group.

Uniqueness

2-Butanone, 3-(3-hydroxyphenoxy)- is unique due to the specific positioning of the hydroxyphenoxy group, which can influence its reactivity and interactions with biological molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-hydroxyphenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8(2)13-10-5-3-4-9(12)6-10/h3-6,8,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGCBIBFXMEXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463666
Record name 2-Butanone, 3-(3-hydroxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522643-98-7
Record name 2-Butanone, 3-(3-hydroxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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